molecular formula C11H8N4 B13953855 5-Amino-2,3-bipyridine-3-carbonitrile

5-Amino-2,3-bipyridine-3-carbonitrile

Cat. No.: B13953855
M. Wt: 196.21 g/mol
InChI Key: SZMARTYTIIAUDK-UHFFFAOYSA-N
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Description

5-Amino-2,3-bipyridine-3-carbonitrile is a heterocyclic compound featuring a bipyridine backbone with amino and cyano functional groups. The bipyridine core enables π-π stacking interactions, while the electron-withdrawing cyano group and electron-donating amino group enhance reactivity and binding affinity in biological systems .

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

5-amino-2-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H8N4/c12-5-9-4-10(13)7-15-11(9)8-2-1-3-14-6-8/h1-4,6-7H,13H2

InChI Key

SZMARTYTIIAUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=N2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-bipyridine-3-carbonitrile typically involves the reaction of 2,3-bipyridine with an appropriate amine and a nitrile source. One common method involves the use of 2,3-bipyridine-3-carbonitrile as a starting material, which is then reacted with ammonia or an amine under specific conditions to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-bipyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form amines or other functional groups.

    Substitution: The compound can undergo substitution reactions, where the amino or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

5-Amino-2,3-bipyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-bipyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins.

Comparison with Similar Compounds

2,3′-Bipyridine-5-carbonitrile

  • Molecular Formula : C₁₁H₇N₃
  • Molecular Weight : 181.198 g/mol
  • Key Features: A simpler bipyridine analog lacking the amino group at position 3.
  • Applications : Used as a ligand in coordination chemistry and as a precursor for functionalized bipyridines .

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Molecular Formula : C₁₉H₁₄N₈O
  • Key Features: Incorporates a chromeno-pyridine fused system with additional amino and pyrazole substituents.
  • Synthesis: Prepared via multicomponent reactions involving salicylaldehyde and malononitrile derivatives, emphasizing efficiency and scalability .
  • Applications : Explored for anticancer and antimicrobial activity due to its polyfunctional structure .

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

  • Molecular Formula : C₇H₄F₃N₃
  • Molecular Weight : 187.12 g/mol
  • Key Features : Substitution of the bipyridine system with a trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Applications : Intermediate in synthesizing apalutamide (a prostate cancer drug), highlighting its role in targeting androgen receptors .

2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Molecular Formula : C₁₆H₁₂N₆O₂
  • Key Features : Nitromethyl substituent introduces strong electron-withdrawing effects, altering redox properties.
  • Synthesis : Achieved via mild multicomponent protocols, yielding products with high purity and crystallinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications
5-Amino-2,3-bipyridine-3-carbonitrile (Target) Not explicitly provided ~180 (inferred) Amino, cyano, bipyridine core Likely multicomponent Drug intermediates, coordination chemistry
2,3′-Bipyridine-5-carbonitrile C₁₁H₇N₃ 181.198 Cyano, bipyridine core Standard coupling Ligands, materials science
Chromeno-pyridine derivative C₁₉H₁₄N₈O 370.37 Amino, pyrazole, chromeno-pyridine Multicomponent reaction Anticancer agents
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ 187.12 Trifluoromethyl, amino, cyano Stepwise functionalization Apalutamide synthesis

Key Research Findings

  • Synthetic Efficiency: Multicomponent reactions (e.g., ) are superior for constructing complex chromeno-pyridine derivatives compared to traditional stepwise methods, reducing reaction steps and improving yields.
  • Bioactivity Trends: Amino and cyano groups enhance binding to biological targets (e.g., DNA, enzymes), while fluorinated substituents (e.g., trifluoromethyl) improve pharmacokinetic properties .

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